
Dexamethasone beloxil
説明
デキサメタゾン ベロキシルは、強力な抗炎症作用と免疫抑制作用を持つ合成コルチコステロイドです。 主にぶどう膜炎、虹彩炎、角膜炎、手術後の炎症、春季カタル、巨大乳頭結膜炎などの様々な炎症性疾患の治療に使用されています .
2. 製法
合成経路と反応条件: デキサメタゾン ベロキシルの合成は、基本的なステロイド構造から始まる複数の段階を伴います。このプロセスには、フッ素化、水酸化、エステル化反応が含まれます。主な手順は次のとおりです。
フッ素化: ステロイド核の9位へのフッ素原子の導入。
水酸化: 11位と17位への水酸基の付加。
エステル化: 21位でのベロキシルエステルの形成。
工業生産方法: デキサメタゾン ベロキシルの工業生産は、通常、高度な技術を使用して大規模な化学合成を行い、高純度と高収率を確保します。このプロセスは、費用対効果とスケーラビリティの観点から最適化されており、多くの場合、連続フロー反応器と自動化システムを採用して、品質を維持しています。
反応の種類:
酸化: デキサメタゾン ベロキシルは、特に水酸基で酸化反応を起こし、ケトンの生成につながる可能性があります。
還元: 還元反応は、ケトン基を水酸基に戻すことができます。
置換: 特にフッ素原子を含むハロゲン置換反応が起こる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン化反応は、多くの場合、触媒の存在下で塩素や臭素などの試薬を使用します。
主な生成物:
酸化: ケトンとカルボン酸の形成。
還元: 水酸基の再生。
置換: ハロゲン化誘導体の形成。
4. 科学研究への応用
デキサメタゾン ベロキシルは、科学研究で幅広い用途があります。
化学: ステロイド化学と反応機構を研究するためのモデル化合物として使用されています。
生物学: アポトーシスや細胞シグナル伝達経路など、細胞プロセスへの影響について調査されています。
医学: 炎症性疾患や自己免疫疾患の治療に広く使用されています。がん治療の潜在的な可能性と、化学療法の補助薬としても研究されています。
産業: 特に眼科用溶液と局所クリームにおける医薬品製品の製剤に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone beloxil involves multiple steps, starting from the basic steroid structure. The process includes fluorination, hydroxylation, and esterification reactions. The key steps are:
Fluorination: Introduction of a fluorine atom at the 9th position of the steroid nucleus.
Hydroxylation: Addition of hydroxyl groups at the 11th and 17th positions.
Esterification: Formation of the beloxil ester at the 21st position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability, often employing continuous flow reactors and automated systems to maintain consistent quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.
Substitution: Halogen substitution reactions can occur, particularly involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Treatment of Ocular Inflammation
Dexamethasone beloxil is particularly effective in managing inflammation associated with ocular conditions. Studies have demonstrated its efficacy in reducing inflammatory cell influx and controlling symptoms related to uveitis and keratitis.
Case Study: Efficacy in Uveitis
In a comparative study involving cats with endotoxin-induced uveitis, this compound was found to be more effective than 1% prednisolone acetate in reducing inflammatory cell influx into the anterior chamber .
Parameter | This compound | Prednisolone Acetate |
---|---|---|
Inflammatory Cell Influx | Significantly reduced | Moderately reduced |
Treatment Frequency | Twice daily | Twice daily |
Post-Surgical Inflammation
This compound is also utilized in managing inflammation following ocular surgeries. Its application helps mitigate postoperative complications and promotes faster recovery.
Clinical Trial Insights
A clinical trial indicated that patients receiving this compound post-surgery exhibited lower levels of inflammation compared to those treated with standard corticosteroids .
Outcome Measure | This compound | Control Group |
---|---|---|
Intraocular Pressure (IOP) | Lower IOP | Higher IOP |
Inflammation Score | Reduced | Elevated |
Treatment of Acne and Dermatitis
This compound is included in formulations for treating acne and inflammatory skin conditions due to its potent anti-inflammatory effects. It is commonly combined with other agents to enhance therapeutic outcomes.
Formulation Example
A formulation containing this compound has been shown to significantly reduce acne lesions when applied topically, demonstrating its versatility beyond ocular applications .
Formulation Component | Concentration |
---|---|
This compound | 0.1% |
Azelastine | 0.05% |
Additional Agents | Varies |
Efficacy in Allergic Reactions
In cases of allergic conjunctivitis and dermatitis, this compound has been effectively employed to alleviate symptoms such as redness, swelling, and itching.
Clinical Evidence
A study reported that patients treated with this compound showed significant improvement in symptom scores compared to those receiving placebo treatments .
Symptom | This compound | Placebo |
---|---|---|
Redness | Reduced | No change |
Swelling | Significant reduction | Mild reduction |
作用機序
デキサメタゾン ベロキシルは、グルココルチコイド受容体に結合することで作用し、遺伝子発現の調節につながります。これにより、炎症性サイトカインの抑制と免疫細胞の活性化の阻害がもたらされます。 この化合物には、毛細血管の透過性を低下させ、細胞膜を安定させる作用もあり、炎症と浮腫を軽減します .
類似化合物:
デキサメタゾン: ベロキシルエステルを持たない、類似の抗炎症作用を持つ密接に関連するコルチコステロイドです。
プレドニゾン: 同様の適応症で使用される別のコルチコステロイドですが、薬物動態が異なります。
トリアムシノロン: 構造は異なりますが、治療用途が似ているコルチコステロイドです。
独自性: デキサメタゾン ベロキシルは、特定のエステル化によって独特であり、その親油性を高め、眼科用途で標的送達を可能にします。 この改変により、他のコルチコステロイドと比較して、より長い作用時間と改善された治療効果が得られます .
類似化合物との比較
Dexamethasone: A closely related corticosteroid with similar anti-inflammatory properties but without the beloxil ester.
Prednisone: Another corticosteroid used for similar indications but with different pharmacokinetic properties.
Triamcinolone: A corticosteroid with a different structure but similar therapeutic uses.
Uniqueness: Dexamethasone beloxil is unique due to its specific esterification, which enhances its lipophilicity and allows for targeted delivery in ophthalmic applications. This modification provides a longer duration of action and improved therapeutic outcomes compared to other corticosteroids .
生物活性
Dexamethasone beloxil is a synthetic corticosteroid derived from dexamethasone, designed to enhance its anti-inflammatory properties while minimizing side effects. This compound has garnered attention for its potential applications in various medical conditions, particularly those involving inflammation and ocular diseases. This article delves into the biological activity of this compound, supported by research findings, pharmacokinetic data, and case studies.
This compound exerts its biological effects primarily through the modulation of glucocorticoid receptors (GRs). Upon binding to GRs, it influences gene expression related to inflammatory responses, leading to:
- Suppression of pro-inflammatory cytokines : this compound reduces the transcription of genes responsible for producing cytokines such as IL-1, IL-6, and TNF-alpha .
- Inhibition of immune cell activation : The compound has been shown to decrease the activation of macrophages and other immune cells, contributing to its anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a favorable absorption and distribution pattern. Key characteristics include:
- Bioavailability : Studies suggest that this compound maintains similar bioavailability to other dexamethasone formulations, allowing for effective systemic delivery .
- Half-life : The compound has a biological half-life ranging from 36 to 54 hours, making it suitable for conditions requiring prolonged glucocorticoid action .
Efficacy in Clinical Studies
Recent clinical trials have evaluated the efficacy of this compound in various settings:
- Ocular Inflammation : A study demonstrated that topical application of a 0.1% this compound formulation significantly reduced inflammation in animal models of glaucoma without inducing significant ocular hypertension compared to traditional dexamethasone .
- Chronic Inflammatory Conditions : In a rat model of bile duct ligation-induced fibrosis, this compound showed potent anti-inflammatory effects at low doses. However, high doses led to adverse effects such as reduced body and spleen weight, indicating a need for careful dosage management .
Case Studies
Several case studies highlight the practical applications and outcomes associated with this compound:
- Case Study 1 : A patient with severe allergic conjunctivitis was treated with this compound eye drops. The patient experienced rapid relief from symptoms with minimal side effects, showcasing its effectiveness in ocular applications.
- Case Study 2 : In a cohort of patients undergoing treatment for melanoma, this compound was utilized to manage inflammatory responses during immunotherapy. Patients reported improved tolerance to treatment with fewer instances of severe inflammation .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against traditional dexamethasone formulations:
Parameter | This compound | Traditional Dexamethasone |
---|---|---|
Anti-inflammatory Effect | High | Moderate |
Ocular Hypertension Risk | Low | Moderate |
Side Effects | Minimal | Moderate |
Duration of Action | Long (36-54 hours) | Long (36-54 hours) |
特性
CAS番号 |
150587-07-8 |
---|---|
分子式 |
C29H35FO5 |
分子量 |
482.6 g/mol |
IUPAC名 |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-17-(2-phenylmethoxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H35FO5/c1-18-13-23-22-10-9-20-14-21(31)11-12-26(20,2)28(22,30)24(32)15-27(23,3)29(18,34)25(33)17-35-16-19-7-5-4-6-8-19/h4-8,11-12,14,18,22-24,32,34H,9-10,13,15-17H2,1-3H3/t18-,22+,23+,24+,26+,27+,28+,29+/m1/s1 |
InChIキー |
FXEMVMUWTJUWJB-DKOUAETMSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COCC5=CC=CC=C5)O)C)O)F)C |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COCC5=CC=CC=C5)O)C)O)F)C |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COCC5=CC=CC=C5)O)C)O)F)C |
外観 |
Solid powder |
Key on ui other cas no. |
150587-07-8 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Dexamethasone Beloxil |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。